molecular formula C11H11BrO4 B13672078 Ethyl 2-acetoxy-4-bromobenzoate

Ethyl 2-acetoxy-4-bromobenzoate

Cat. No.: B13672078
M. Wt: 287.11 g/mol
InChI Key: OQIUWFSSABRWBD-UHFFFAOYSA-N
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Description

Ethyl 2-acetoxy-4-bromobenzoate is an aromatic ester featuring a bromine substituent at the para position and an acetoxy group at the ortho position of the benzoate scaffold. This compound is structurally distinct due to its dual functionalization, which influences its physicochemical properties, reactivity, and applications in organic synthesis or pharmaceutical intermediates.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-acetyloxy-4-bromobenzoate

InChI

InChI=1S/C11H11BrO4/c1-3-15-11(14)9-5-4-8(12)6-10(9)16-7(2)13/h4-6H,3H2,1-2H3

InChI Key

OQIUWFSSABRWBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)OC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Preparation Methods of this compound

Detailed Synthetic Route and Conditions

Starting Material Preparation
  • 4-Bromo-2-hydroxybenzoic acid or its ethyl ester is the common starting point.
  • Bromination can be achieved via electrophilic aromatic substitution on ethyl 2-hydroxybenzoate under controlled conditions to selectively introduce bromine at the 4-position.
Acetylation of Phenolic Hydroxyl Group
  • The hydroxyl group at the 2-position is acetylated using acetic anhydride in the presence of a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Reaction conditions: Stirring at room temperature for 24 hours typically yields the acetoxy derivative with high efficiency (~98% yield reported).
  • Solvent: Commonly dichloromethane or acetonitrile.
  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude acetoxy product, which is purified by column chromatography.
Esterification (if starting from acid)
  • If starting from the acid, ethyl ester formation is achieved by reaction with ethanol in the presence of acid catalysts or via reaction with ethyl chloroformate or thionyl chloride followed by ethanolysis.
  • For example, refluxing 4-acetoxy-3-bromobenzoic acid with thionyl chloride converts it to the acid chloride, which upon reaction with ethanol yields the ethyl ester.
  • Purification involves washing, drying, and recrystallization steps.

Representative Experimental Procedure

Step Reagents & Conditions Description & Outcome
1 Methyl 5-bromosalicylate (5.0 g), Acetic anhydride (2.65 g), Triethylamine (2.63 g), DMAP (catalytic) in dichloromethane, stirred 24 h at room temp Acetylation of phenolic OH to form methyl 2-acetoxy-5-bromobenzoate with 98% yield
2 Work-up: Pour into water, extract with ethyl acetate, wash, dry, concentrate Crude acetoxy product recovered
3 Purification by column chromatography (silica gel, 50% EtOAc/hexane) Pure acetoxy ester isolated
4 (Optional) Transesterification or esterification if starting from acid Formation of ethyl ester if required

Analytical Data and Purification

  • Purification: Silica gel flash chromatography using chloroform or ethyl acetate/hexane mixtures is standard.
  • Characterization:
    • NMR Spectroscopy: ^1H NMR shows characteristic signals for acetoxy methyl protons (~2.5 ppm singlet), aromatic protons, and ethyl ester protons (triplet and quartet for CH3 and CH2).
    • Mass Spectrometry: Molecular ion peak consistent with C11H11BrO4 (m/z ~287).
    • Melting Point: Reported melting points around 269-271 °C for closely related compounds.
  • Yields: High yields (~98%) are achievable with optimized conditions.

Alternative and Industrial-Scale Methods

  • Patents describe industrial scale preparation involving:
    • Use of acylating agents with leaving groups like acetoxy or halogen atoms.
    • Use of bases such as pyridine or triethylamine in solvents like chloroform or dichloromethane.
    • Purification by repeated extraction, drying, and chromatography steps.
  • Reaction monitoring by NMR and chromatographic methods ensures product quality.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 4-Bromo-2-hydroxybenzoic acid or ester Commercially available or synthesized
Acetylation Agent Acetic anhydride Requires base (triethylamine) and DMAP catalyst
Solvent Dichloromethane, Acetonitrile Anhydrous preferred
Temperature Room temperature 24 hours reaction time
Work-up Aqueous quench, extraction with EtOAc Drying with MgSO4 or Na2SO4
Purification Silica gel chromatography Chloroform or EtOAc/hexane mixtures
Yield Up to 98% High purity achievable

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield 2-acetoxy-4-bromobenzoic acid in the presence of a strong base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild heating conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-acetoxy-4-aminobenzoate or 2-acetoxy-4-thiocyanatobenzoate.

    Reduction: The major product is 2-acetoxy-4-bromobenzyl alcohol.

    Hydrolysis: The major product is 2-acetoxy-4-bromobenzoic acid.

Scientific Research Applications

Ethyl 2-acetoxy-4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-acetoxy-4-bromobenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes through covalent modification or by binding to active sites, thereby blocking substrate access. The acetoxy group can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural Analogues with Bromine Substitutions

Brominated ethyl benzoate derivatives are widely studied for their electronic and steric effects. Key comparisons include:

Compound Substituents Key Properties Suppliers/Commercial Availability
Ethyl 4-(2-bromoethyl)benzoate Bromoethyl at para position Higher lipophilicity due to the ethyl-bromine chain; used in Suzuki coupling 5 suppliers (e.g., MolPort, AKOS)
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate Bromoacetyl and isoxazole groups Enhanced reactivity in nucleophilic substitutions; applications in agrochemicals 5 suppliers (e.g., ZINC, AKOS)
Ethyl 2-acetoxy-4-bromobenzoate Acetoxy (ortho), bromine (para) Predicted lower reactivity than bromoacetyl analogues due to electron-withdrawing acetoxy group Limited commercial data

Key Findings :

  • The ortho-acetoxy group may sterically hinder reactions at the benzene ring compared to simpler brominated esters .

Functional Group Variations

Acetoxy vs. Other Ester Groups
  • Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate: Contains a phenoxy-butanoate chain instead of an acetoxy group. The fluorine atom increases polarity, making it more reactive in SNAr reactions than acetoxy derivatives .
  • Ethyl 4-ethylbenzoate (4-Ethylbenzoic acid ester) : Lacking bromine and acetoxy groups, this compound exhibits lower molecular weight (MW 164.2 g/mol vs. ~287 g/mol for the target compound) and higher volatility .

Physicochemical Properties

Property This compound Ethyl 4-(2-Bromoethyl)benzoate Ethyl 4-Ethylbenzoate
Molecular Weight (g/mol) ~287 ~257 ~164
Predicted Solubility Low (lipophilic ester + bromine) Moderate (polar bromoethyl chain) High (simpler ester)
Stability Sensitive to hydrolysis (acetoxy) Stable under inert conditions Highly stable

Notes:

  • The acetoxy group in the target compound increases susceptibility to hydrolysis compared to non-acetoxylated bromoesters .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-acetoxy-4-bromobenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via bromination of a precursor benzoate derivative followed by acetylation. For example, bromination at the para position of a substituted benzoate ester can be achieved using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled temperatures (e.g., 0–5°C). Subsequent acetylation of the hydroxyl group at the ortho position is performed using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to improve yield (>80%) and purity (>95%).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., bromine at C4, acetyloxy at C2). Splitting patterns in 1H^1\text{H}-NMR distinguish aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C11H11BrO4\text{C}_{11}\text{H}_{11}\text{BrO}_4) via exact mass matching.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity and identifies by-products (e.g., unreacted intermediates) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

The compound serves as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or anti-inflammatory agents. Its bromine and acetyloxy groups enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions to introduce heterocycles or functional groups critical for drug activity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from incomplete bromination or side reactions during acetylation. Solutions include:

  • In-situ monitoring : Using FTIR to track bromine incorporation or TLC to monitor reaction progress.
  • By-product analysis : LC-MS identifies dimers or oxidized species, guiding adjustments in stoichiometry or inert atmosphere use .
  • DoE (Design of Experiments) : Statistical optimization of temperature, catalyst loading, and solvent (e.g., switching from THF to DCM) improves reproducibility .

Q. How does the steric and electronic profile of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

The electron-withdrawing acetyloxy group at C2 deactivates the aromatic ring, directing coupling reactions to the bromine at C4. Steric hindrance from the ester group slows meta-substitution. Comparative studies with analogs (e.g., Ethyl 4-bromo-2-fluorobenzoate) show faster coupling kinetics due to fluorine’s smaller size and higher electronegativity .

Q. What mechanistic insights guide the compound’s role in enzyme inhibition studies?

this compound inhibits enzymes like cytochrome P450 via competitive binding. Docking simulations suggest the acetyloxy group forms hydrogen bonds with active-site residues (e.g., Tyr-307 in CYP3A4), while the bromine enhances hydrophobic interactions. Kinetic assays (e.g., IC50_{50} determination) and mutagenesis studies validate these interactions .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization difficulties arise from its flexible ester chain. Strategies include:

  • Co-crystallization : Using crown ethers to stabilize the ester moiety.
  • Low-temperature methods : Slow evaporation in a 1:1 ethyl acetate/hexane mixture at −20°C improves crystal lattice formation.
  • SHELXL refinement : Advanced software (e.g., SHELXL-2018) models disorder in the ethyl group, refining the structure to an RR-factor < 0.05 .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Conditions

ConditionSolventCatalystYield (%)Purity (%)
Bromination (0°C)DCMFeBr3\text{FeBr}_37892
Acetylation (RT)AcetoneH2SO4\text{H}_2\text{SO}_48595
Optimized (N2_2 atm)TolueneBF3\text{BF}_3-Et2_2O9198

Table 2: Key Spectral Data for this compound

TechniqueKey Signals
1H^1\text{H}-NMR (400 MHz, CDCl3_3)δ 1.35 (t, 3H, CH3_3), 2.30 (s, 3H, OAc), 4.30 (q, 2H, OCH2_2), 7.45–7.70 (m, 3H, Ar-H)
HRMS (ESI+)m/zm/z 299.9872 [M+H]+^+ (calc. 299.9870)

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